molecular formula C8H7ClN4O B13153570 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine

Katalognummer: B13153570
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: STGYQRZALAHVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-hydroxy-1,3,5-triazine with 5-methylfuran-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the triazine ring.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Oxidized furan derivatives such as furanones.

    Reduction Reactions: Reduced triazine derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or formulation used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.

    4-Chloro-6-(2-furyl)-1,3,5-triazine: A compound with a furan ring but without the methyl substitution.

Uniqueness

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a methyl-substituted furan ring on the triazine core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7ClN4O

Molekulargewicht

210.62 g/mol

IUPAC-Name

4-chloro-6-(5-methylfuran-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4O/c1-4-2-3-5(14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI-Schlüssel

STGYQRZALAHVFR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=NC(=NC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.